Acetamide, N-(1-fluorofluoren-2-YL)-
Description
Acetamide, N-(1-fluorofluoren-2-YL)-, is a fluorene-derived acetamide featuring a fluorine atom at the 1-position of the fluorenyl moiety. The fluorine substituent, an electron-withdrawing group, may influence electronic properties, metabolic stability, and intermolecular interactions, as seen in other halogenated acetamides .
Properties
CAS No. |
2824-10-4 |
|---|---|
Molecular Formula |
C15H12FNO |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
N-(1-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)16/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
VJCWRHANHPBEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-fluoro-9H-fluoren-2-yl)acetamide typically involves the reaction of 1-fluoro-9H-fluorene with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(1-fluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom on the fluorene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
N-(1-fluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-fluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : The position of substituents on the fluorene ring critically impacts metabolic stability. For example, N-(1-hydroxy-2-fluorenyl)acetamide undergoes deacetylation in all rat tissues, whereas the 7-hydroxy analog is resistant . The fluorine atom in the target compound, being at the 1-position, may similarly influence metabolic pathways but with distinct electronic effects compared to hydroxyl groups.
- Electron-Withdrawing Groups (EWGs) : Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit altered crystal packing due to EWGs, suggesting that fluorine in the target compound may enhance crystallinity or solubility .
- Biological Activity: Pyridazinone-based acetamides (e.g., FPR2 agonists) demonstrate substituent-dependent receptor specificity. The fluorenyl backbone in the target compound could confer unique binding affinities compared to phenyl-based analogs .
Metabolic and Pharmacokinetic Comparisons
Table 2: Metabolic Stability of Fluorenyl Acetamides
Implications for the Target Compound :
- The 1-fluoro substituent may slow deacetylation compared to the 1-hydroxy analog due to fluorine’s stronger electronegativity and C-F bond stability. However, its electron-withdrawing nature could facilitate oxidation steps, akin to the hydroxylation of N-2-fluorenylacetamide .
Comparison with Target Compound :
- The fluorenyl moiety may enhance DNA intercalation or protein binding compared to smaller aromatic systems (e.g., phenyl or thiadiazole derivatives). Fluorine’s presence could improve blood-brain barrier penetration or metabolic half-life, as seen in fluorinated pharmaceuticals .
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